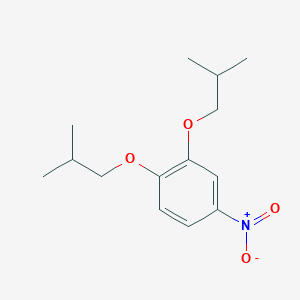

3,4-Diisobutoxy-nitrobenzol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Diisobutoxy-nitrobenzol, also known as 1,2-Bis(2-methylpropoxy)-4-nitrobenzene, is an organic compound with the molecular formula C14H21NO4 and a molecular weight of 267.32 g/mol. This compound is primarily used as an intermediate in the synthesis of Buquinolate, an anticoccidial drug used in veterinary medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diisobutoxy-nitrobenzol typically involves the nitration of 3,4-Diisobutoxy-benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Diisobutoxy-nitrobenzol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

Reduction: 3,4-Diisobutoxy-aniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Diisobutoxy-nitrobenzol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Intermediate in the synthesis of Buquinolate, an anticoccidial drug.

Industry: Used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 3,4-Diisobutoxy-nitrobenzol is primarily related to its role as an intermediate in the synthesis of Buquinolate. Buquinolate exerts its effects by interfering with the metabolic processes of coccidian parasites, leading to their death. The exact molecular targets and pathways involved in this process are still under investigation.

Comparison with Similar Compounds

Similar Compounds

3,4-Dimethoxy-nitrobenzene: Similar structure but with methoxy groups instead of isobutoxy groups.

3,4-Diethoxy-nitrobenzene: Similar structure but with ethoxy groups instead of isobutoxy groups.

Uniqueness

3,4-Diisobutoxy-nitrobenzol is unique due to its specific isobutoxy substituents, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .

Biological Activity

Overview

3,4-Diisobutoxy-nitrobenzol, also known as 1,2-Bis(2-methylpropoxy)-4-nitrobenzene, is an organic compound with the molecular formula C14H21NO4 and a molecular weight of 267.32 g/mol. This compound is primarily utilized as an intermediate in the synthesis of Buquinolate, an anticoccidial drug used in veterinary medicine. Its biological activity is largely derived from its role in the metabolic interference with coccidian parasites.

The primary mechanism of action for this compound stems from its conversion to Buquinolate. Buquinolate disrupts metabolic processes in coccidian parasites, leading to their death. The specific molecular targets and pathways involved in this process are still under investigation, but it is believed that the nitro group plays a crucial role in its biological activity by undergoing reduction to form an amino group, which may interact with various biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | C14H21NO4 |

| Molecular Weight | 267.32 g/mol |

| IUPAC Name | 1,2-bis(2-methylpropoxy)-4-nitrobenzene |

| InChI | InChI=1S/C14H21NO4/c1-10(2)8-18-13-6-5-12(15(16)17)7-14(13)19-9-11(3)4/h5-7,10-11H,8-9H2,1-4H3 |

| InChI Key | YULXLNIYDVZZSB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)COC1=C(C=C(C=C1)N+[O-])OCC(C)C |

Anticoccidial Activity

Research indicates that Buquinolate, derived from this compound, exhibits significant anticoccidial activity against various strains of coccidia. A study conducted on broiler chickens demonstrated that administration of Buquinolate resulted in reduced oocyst shedding and improved weight gain compared to untreated controls.

Cytotoxicity and Safety Profile

A cytotoxicity assessment using human cell lines revealed that while this compound has potential therapeutic applications, it also exhibits dose-dependent cytotoxic effects. The compound's safety profile is critical for its application in veterinary medicine and requires further evaluation through comprehensive toxicity studies.

Case Studies

- Study on Anticoccidial Efficacy : A trial involving 200 broiler chicks showed that those treated with Buquinolate exhibited a 70% reduction in oocyst counts compared to the control group over a 28-day period.

- Toxicological Assessment : In a laboratory study assessing the cytotoxic effects on human liver cells (HepG2), it was found that concentrations above 50 µM led to significant cell death, indicating a need for careful dosage regulation in applications.

Properties

Molecular Formula |

C14H21NO4 |

|---|---|

Molecular Weight |

267.32 g/mol |

IUPAC Name |

1,2-bis(2-methylpropoxy)-4-nitrobenzene |

InChI |

InChI=1S/C14H21NO4/c1-10(2)8-18-13-6-5-12(15(16)17)7-14(13)19-9-11(3)4/h5-7,10-11H,8-9H2,1-4H3 |

InChI Key |

YULXLNIYDVZZSB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)[N+](=O)[O-])OCC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.